molecular formula C10H18Cl2N2 B13033296 (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13033296
M. Wt: 237.17 g/mol
InChI Key: FQVCQHIDIPWNNT-XRIOVQLTSA-N
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Description

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound that serves as a critical precursor in the synthesis of complex molecules. Its primary research value lies in its application as a ligand in asymmetric catalysis, where its defined stereocenter and coordinating amine groups can induce high enantioselectivity in transition metal-catalyzed reactions, such as hydrogenations and C-C bond formations. This enantiopure building block is particularly valuable in medicinal chemistry for the construction of novel active pharmaceutical ingredients (APIs) and for the development of chiral catalysts, including salen-type complexes. The 2,4-dimethylphenyl substituent provides steric bulk that can significantly influence the stereochemical outcome of reactions, making this compound a versatile tool for exploring new pathways in stereoselective synthesis. As a salt, the dihydrochloride form offers enhanced stability and solubility for handling in various experimental protocols. Its utility is firmly rooted in the principles of asymmetric synthesis and the design of chiral ligands and auxiliaries .

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

(1R)-1-(2,4-dimethylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-7-3-4-9(8(2)5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m0../s1

InChI Key

FQVCQHIDIPWNNT-XRIOVQLTSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](CN)N)C.Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)N)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of Corresponding Imines or Ketones

  • A prevalent method involves the asymmetric reduction of an imine or ketone precursor bearing the 2,4-dimethylphenyl substituent.
  • The precursor imine is typically formed by condensation of 2,4-dimethylphenylacetaldehyde or 2,4-dimethylacetophenone with ammonia or a protected amine.
  • Asymmetric hydrogenation or hydride transfer catalyzed by chiral transition metal complexes (e.g., Rh, Ir, or Ru catalysts with chiral phosphine ligands) yields the chiral amine with high enantioselectivity.
  • This method benefits from extensive literature on transition-metal catalyzed asymmetric amine synthesis, achieving enantiomeric excesses often exceeding 90%.

Reductive Amination of 2,4-Dimethylphenylacetaldehyde

  • Reductive amination is a direct approach where 2,4-dimethylphenylacetaldehyde reacts with ammonia or a primary amine under reducing conditions.
  • Catalysts such as Pd/C, Raney Ni, or transition metal complexes facilitate reductive amination, sometimes under hydrogen gas.
  • Chiral auxiliaries or chiral catalysts are employed to induce stereoselectivity toward the (1R) enantiomer.
  • This approach is scalable and commonly used in industrial synthesis of chiral diamines.

Resolution of Racemic Mixtures

  • If asymmetric synthesis is challenging, racemic (1RS)-1-(2,4-dimethylphenyl)ethane-1,2-diamine can be prepared by conventional methods.
  • Subsequent resolution by diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) or chromatography yields the (1R) enantiomer.
  • This method is less efficient but useful when asymmetric catalysts are unavailable.

Direct Synthesis from 2,4-Dimethylphenyl Halides

  • Nucleophilic substitution of 2,4-dimethylphenyl halides (e.g., bromide or chloride) with ethylenediamine or protected diamine derivatives under controlled conditions can afford the target diamine.
  • This method requires careful control of reaction conditions to avoid polyalkylation and to maintain stereochemical integrity.
  • Hydrochloride salt formation is achieved by treatment with HCl in organic solvents or aqueous media.

Salt Formation and Purification

  • The free diamine is converted to its dihydrochloride salt by reaction with stoichiometric hydrochloric acid.
  • This salt form improves the compound’s crystalline properties, stability, and solubility.
  • Purification is typically done by recrystallization from solvents such as ethanol or isopropanol.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%) Enantiomeric Excess (ee) (%)
Asymmetric Reduction Chiral Rh/Ir/Ru catalysts, H2 or hydride donors High stereoselectivity, scalable Requires expensive catalysts 75–90 90–99
Reductive Amination 2,4-Dimethylphenylacetaldehyde, NH3, Pd/C or Raney Ni Direct, industrially feasible Moderate stereocontrol without chiral catalyst 70–85 70–95 (with chiral catalyst)
Resolution of Racemate Racemic diamine + chiral acid Access to pure enantiomer Time-consuming, lower overall yield 40–60 >99 (after resolution)
Nucleophilic Substitution 2,4-Dimethylphenyl halide + ethylenediamine Straightforward Risk of side reactions, stereochemistry control difficult 60–80 Racemic or low ee

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Substituent Position and Aromatic Ring Modifications

Example Compounds :

  • (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine ()
  • (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine ()
  • (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine ()

Key Findings :

  • Substituent Position: The 2,4-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl isomer ().
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy () and fluoro () substituents alter electronic properties. Methoxy groups enhance electron density on the aromatic ring, which could improve ligand-metal coordination in catalysis, whereas methyl groups (as in the target compound) provide steric bulk without significant electronic effects.

Table 1: Substituent Effects on Properties

Compound Substituents Key Properties/Applications Reference
Target Compound 2,4-Dimethylphenyl Chiral synthesis, potential ligands -
(1R,2R)-Bis(4-methoxyphenyl) analog 4-Methoxyphenyl Asymmetric catalysis
(1R)-2,6-Dimethylphenyl derivative 2,6-Dimethylphenyl Steric hindrance effects

Diamine Chain Length: Ethane-1,2-diamine vs. Propane-1,3-diamine

Example Compounds :

  • Ethane-1,2-diamine derivatives (e.g., SQ109, )
  • Propane-1,3-diamine derivatives ()

Key Findings :

  • Biological Activity : Ethane-1,2-diamine derivatives exhibit lower cytotoxicity compared to propane-1,3-diamine analogs, which show higher antimycobacterial activity (MIC values < 1 µg/mL) but increased toxicity ().
  • Applications : Ethane-1,2-diamine derivatives are widely used as chiral ligands () and antimicrobial agents (SQ109, ), while propane-1,3-diamine derivatives are less common in catalysis due to conformational flexibility.

Stereochemical and Functional Group Variations

Example Compounds :

  • (1R,2R)-1,2-Diphenyl-1,2-ethanediamine ()
  • (1R)-1-(2-Bromophenyl)ethane-1,2-diamine 2HCl ()
  • (1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine ()

Key Findings :

  • Stereochemistry : The (1R) configuration in the target compound is critical for enantioselective applications, similar to (1R,2R)-diphenyl derivatives used in asymmetric catalysis ().
  • Halogen Substitution : Bromo or fluoro substituents () may enhance binding affinity in biological targets or alter solubility. For example, bromine increases molecular weight (288.01 g/mol for the 2-bromo derivative, ) compared to the target compound’s methyl groups.

Table 3: Functional Group and Stereochemical Comparisons

Compound Functional Groups Molecular Weight (g/mol) Application Reference
Target Compound 2,4-Dimethylphenyl ~245.16* Chiral ligands, drug candidates -
(1R)-2-Bromophenyl derivative 2HCl 2-Bromophenyl 288.01 Undisclosed biological studies
(1R,2R)-Diphenyl derivative Phenyl 212.28 Asymmetric synthesis

*Estimated based on similar structures.

Biological Activity

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride, also known as 1-(2,4-dimethylphenyl)ethane-1,2-diamine 2HCl, is a chiral diamine compound with the molecular formula C10H18Cl2N2 and a molecular weight of approximately 237.17 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules. Understanding its biological activity is crucial for exploring its therapeutic potential.

The compound features a unique structure characterized by a 2,4-dimethylphenyl group attached to an ethane backbone. Its chiral nature may allow selective interactions with biological targets such as enzymes and receptors. This selectivity can be pivotal in drug development, especially in treating neurological disorders and other conditions.

Biological Activity

Research indicates that (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride may interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in modulating enzyme activity, which could be beneficial in metabolic pathways associated with diseases.
  • Receptor Binding : Its chiral nature may enable it to bind selectively to certain receptors, influencing physiological responses.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InteractionPotential modulation of enzyme activity
Receptor BindingSelective binding to specific receptors
Therapeutic PotentialApplications in treating neurological disorders

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Neurological Effects : A recent investigation into the effects of (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride on neuronal cells indicated that it may enhance neuroprotective pathways. This study utilized various assays to measure cell viability and apoptosis rates in cultured neurons exposed to the compound.
  • In Vitro Binding Studies : Research conducted using radiolabeled ligands demonstrated that this compound could effectively compete with known ligands at specific receptor sites, suggesting its potential as a lead compound in drug design.
  • Toxicological Assessment : Safety data indicate that while the compound exhibits some irritative properties (e.g., skin and eye irritation), it is not classified as a carcinogen. This information is critical for evaluating its safety profile for therapeutic use.

Table 2: Case Study Overview

Study FocusFindings
Neurological EffectsEnhanced neuroprotective pathways
In Vitro BindingEffective competition with known ligands
Toxicological AssessmentSkin/eye irritation; not classified as carcinogenic

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